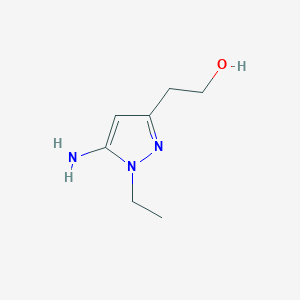

5-amino-1-ethyl-1H-Pyrazole-3-ethanol

Description

Structure

3D Structure

Properties

CAS No. |

1224888-32-7 |

|---|---|

Molecular Formula |

C7H13N3O |

Molecular Weight |

155.20 g/mol |

IUPAC Name |

2-(5-amino-1-ethylpyrazol-3-yl)ethanol |

InChI |

InChI=1S/C7H13N3O/c1-2-10-7(8)5-6(9-10)3-4-11/h5,11H,2-4,8H2,1H3 |

InChI Key |

PXCJDTHWOGIZTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)CCO)N |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Utility of 5-Amino-1-ethyl-1H-pyrazole-3-ethanol in Advanced Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-amino-1-ethyl-1H-pyrazole-3-ethanol (CAS: 1224888-32-7)

Executive Summary

In the landscape of modern drug discovery, the architectural flexibility of starting materials dictates the success of fragment-based and high-throughput synthetic campaigns. 5-amino-1-ethyl-1H-pyrazole-3-ethanol (CAS 1224888-32-7) has emerged as a privileged, trifunctional building block[1]. With a molecular weight of 155.2 g/mol and a formula of C7H13N3O, this scaffold offers an exceptionally high density of orthogonal reactive sites.

The 5-aminopyrazole motif is a cornerstone in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors (such as p38α MAP kinase inhibitors), anti-inflammatory agents, and novel fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines[2][3]. This technical guide provides a mechanistic and highly practical framework for functionalizing this specific pyrazole, ensuring researchers can leverage its full synthetic potential while avoiding common chemoselectivity pitfalls.

Structural Anatomy & Reactivity Profile

The true value of CAS 1224888-32-7 lies in its three distinct vectors for diversification. Successful utilization requires a deep understanding of the electronic and steric interplay between these sites:

-

The 5-Amino Group (N-Nucleophile): Highly reactive toward electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates). It is the primary anchor for forming extended amide linkages or initiating cyclocondensation to form fused bicyclic systems[4].

-

The 3-Ethanol Group (O-Nucleophile/Precursor): A primary alcohol that can be selectively protected, oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (mesylate/halide) for subsequent aliphatic nucleophilic substitutions.

-

The C4 Position (C-Nucleophile): The inherent electron-rich nature of the pyrazole ring, augmented by the electron-donating 5-amino group, makes the C4 carbon highly susceptible to electrophilic aromatic substitution (halogenation, formylation)[5].

Reactivity map detailing orthogonal functionalization sites of the pyrazole scaffold.

Table 1: Physicochemical Profile & Medicinal Chemistry Implications

| Property | Value | Causality / Implication for Drug Design |

| Molecular Formula | C7H13N3O | High atom economy; ideal starting point for Fragment-Based Drug Discovery (FBDD). |

| Molecular Weight | 155.2 g/mol | Low MW allows for extensive downstream functionalization while strictly adhering to Lipinski's Rule of 5. |

| H-Bond Donors | 3 (-NH2, -OH) | Excellent for target engagement, specifically acting as a hinge-binding motif in the ATP pocket of kinases[6]. |

| H-Bond Acceptors | 3 (N, N, O) | Enhances aqueous solubility and facilitates interaction with polar protein residues[7]. |

Experimental Methodologies: Causality & Protocols

As an Application Scientist, I emphasize that robust protocols are not just lists of reagents; they are systems designed to control competing reaction pathways. Below are self-validating protocols for the two most critical transformations of this scaffold.

Protocol A: Chemoselective N-Acylation of the 5-Amino Group

Challenge: The molecule contains both a primary amine and a primary alcohol. Unoptimized acylation will yield a mixture of N-acyl, O-acyl, and N,O-diacyl products. Solution: Exploiting the differential nucleophilicity and steric environments of the nitrogen versus the oxygen.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 5-amino-1-ethyl-1H-pyrazole-3-ethanol in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere. Causality: DCM is aprotic and non-coordinating, preventing solvent-induced nucleophilicity shifts.

-

Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered. Unlike Triethylamine (TEA), DIPEA acts strictly as a proton sponge and does not catalyze O-acylation via an acylammonium intermediate.

-

Cooling: Chill the reaction mixture to 0 °C using an ice bath. Causality: Lowering the thermal energy suppresses the activation energy required for the less nucleophilic oxygen to attack the electrophile.

-

Electrophile Addition: Dropwise add 1.05 eq of the desired acid chloride dissolved in DCM over 15 minutes.

-

Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (

) should cleanly convert to a higher running spot (

Table 2: Optimization Matrix for Selective N-Acylation

| Base | Solvent | Temp (°C) | N-Acyl : O-Acyl Ratio | Scientific Rationale |

| TEA | DCM | 25 | 3:1 | TEA is insufficiently sterically hindered, leading to competitive O-acylation. |

| DIPEA | DCM | 0 to 25 | >15:1 | Bulkier DIPEA favors the more nucleophilic nitrogen over the oxygen. |

| Pyridine | THF | 60 | 1:2 | Higher temperatures and coordinating solvents promote esterification. |

Protocol B: C4-Bromination and Suzuki-Miyaura Cross-Coupling

Challenge: Direct bromination can lead to oxidative degradation of the primary alcohol. Direct cross-coupling on unprotected alcohols often poisons palladium catalysts. Solution: A three-step sequence: O-protection, electrophilic halogenation, and transition-metal catalyzed C-C bond formation[4][5].

Step-by-step synthetic workflow for C4-arylation via halogenation and Suzuki coupling.

Step-by-Step Methodology:

-

O-Protection: Treat the starting material with 1.1 eq of tert-Butyldimethylsilyl chloride (TBSCl) and 2.0 eq of Imidazole in DMF at room temperature for 4 hours. Causality: The TBS group provides robust steric shielding of the primary alcohol and survives the mildly basic conditions of the subsequent Suzuki coupling, unlike a labile TMS group.

-

C4-Bromination: To the crude protected pyrazole in DMF at 0 °C, add 1.05 eq of N-Bromosuccinimide (NBS) in portions. Causality: The 5-amino group strongly directs electrophilic attack to the C4 position. Performing this at 0 °C prevents over-bromination.

-

Suzuki Coupling: Combine the C4-bromo intermediate, 1.2 eq of an aryl boronic acid, 3.0 eq of

, and 5 mol% -

Deprotection: Treat the isolated coupled product with 1.5 eq of Tetra-n-butylammonium fluoride (TBAF) in THF to cleanly cleave the TBS ether, driven by the exceptionally high thermodynamic stability of the Si-F bond.

Strategic Applications in Drug Discovery

The derivatization of 5-amino-1-ethyl-1H-pyrazole-3-ethanol is not merely an exercise in synthetic methodology; it is a direct pathway to high-value therapeutics.

Kinase Inhibition (p38α MAPK): Amino-pyrazoles exhibit profound structure-activity relationships (SAR) in the inhibition of p38α MAP kinase, making them highly effective drug candidates for inflammatory disorders[2]. The 5-amino group acts as a critical hydrogen bond donor to the kinase hinge region (typically interacting with the backbone carbonyl of Met109), while the 1-ethyl group occupies the hydrophobic specificity pocket. The 3-ethanol moiety extends toward the solvent-exposed region, providing an ideal vector to attach solubilizing groups (e.g., morpholine or piperazine via mesylation and displacement) to improve pharmacokinetic profiles[6][7].

Synthesis of Fused Heterocycles: By reacting the 5-amino group and the adjacent C4 position (via formylation or cyanation), researchers can synthesize pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines[3]. These fused bicyclic systems are bioisosteres of purines (adenine/guanine) and exhibit broad-spectrum biological activities, including potent anticancer and antiviral properties[2].

Conclusion

5-amino-1-ethyl-1H-pyrazole-3-ethanol (CAS 1224888-32-7) is a highly versatile, atom-economical building block that bridges the gap between simple fragment libraries and complex, bioactive heterocyclic drugs. By applying principles of physical organic chemistry—specifically steric shielding, temperature control, and electronic directing effects—researchers can achieve precise, orthogonal functionalization at the N5, O3, and C4 positions, unlocking a vast chemical space for therapeutic discovery.

References

1.[1] ChemicalBook. 5-amino-1-ethyl-1H-Pyrazole-3-ethanol | 1224888-32-7. Available at: 2. Aquila Pharmatech LLC. Product Details: AP08036 - 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol. Available at: 3.[2] Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, SCIRP. Available at: 4.[6] Benchchem. The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. Available at: 5.[7] Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences (IJMS), MDPI. Available at: 6.[3] NIH / PMC. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: 7.[4] NIH. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available at: 8.[5] ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available at:

Sources

- 1. 5-amino-1-ethyl-1H-Pyrazole-3-ethanol | 1224888-32-7 [chemicalbook.com]

- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol: A Comprehensive Technical Guide to Synthesis, Profiling, and Applications in Drug Discovery

Abstract

The compound 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol is a highly versatile, bifunctional heterocyclic building block increasingly utilized in modern medicinal chemistry. Featuring a sterically constrained N1-ethyl pyrazole core, a reactive C5-primary amine, and a flexible C3-hydroxyethyl vector, this scaffold is uniquely positioned for the development of advanced targeted therapeutics, including ATP-competitive kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and downstream applications.

Physicochemical Profiling

Understanding the baseline properties of 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol is critical for predicting its behavior in organic synthesis and biological systems. The compound acts as a highly polar, hydrogen-bond donating and accepting scaffold.

| Property | Value |

| Chemical Name | 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol |

| CAS Registry Number | 1224888-32-7 1 |

| Molecular Formula | C₇H₁₃N₃O |

| Molecular Weight | 155.20 g/mol |

| Commercial Purity Standard | >96% (Typical Research Grade) |

| Key Functional Groups | Primary amine (-NH₂), Primary alcohol (-OH), N1-Alkyl pyrazole |

Retrosynthetic Logic & Mechanistic Design

The synthesis of 1,3,5-trisubstituted pyrazoles requires strict control over regioselectivity. The most robust pathway to access 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol involves a two-stage sequence: a regioselective cyclocondensation followed by a chemoselective reduction.

Causality of Regioselective Ring Closure:

The pyrazole core is constructed by reacting ethylhydrazine with a

Causality of Chemoselective Reduction: Following the formation of the intermediate ethyl 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)acetate, the ester must be reduced to the target primary alcohol. Lithium aluminum hydride (LiAlH₄) is selected over milder agents (like NaBH₄) because esters are relatively unreactive. Crucially, the aromatic pyrazole ring and the primary amine are entirely stable to LiAlH₄, ensuring a chemoselective transformation without over-reduction or side-product formation.

Experimental Workflows

Figure 1: Regioselective synthesis workflow for 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol.

Protocol A: Regioselective Cyclocondensation

This protocol is designed as a self-validating system using TLC to confirm complete conversion before proceeding.

-

Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of ethyl 4-cyano-3-oxobutanoate in anhydrous ethanol (0.2 M).

-

Activation: Add 1.1 equivalents of ethylhydrazine oxalate. To liberate the free hydrazine base necessary for nucleophilic attack, add 2.2 equivalents of triethylamine dropwise at room temperature.

-

Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 4 hours. The thermal energy overcomes the activation barrier for dehydration and aromatization.

-

Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol system. The disappearance of the UV-active starting material and the emergence of a new ninhydrin-positive spot (indicating the primary amine) self-validates reaction completion.

-

Workup: Concentrate the mixture in vacuo, partition between ethyl acetate and saturated aqueous NaHCO₃, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield ethyl 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)acetate.

Protocol B: Chemoselective Ester Reduction

This protocol employs a strict Fieser workup to guarantee operational safety and maximize product recovery from aluminum complexes.

-

Preparation: Suspend 1.5 equivalents of LiAlH₄ in anhydrous THF (0.1 M) under an inert argon atmosphere and cool to 0°C using an ice bath to control the highly exothermic hydride transfer.

-

Addition: Dissolve the intermediate from Protocol A in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

-

Reduction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Self-Validating Fieser Workup: To safely quench the reaction and prevent the product from becoming trapped in a gelatinous emulsion, apply the Fieser method based on

grams of LiAlH₄ used:-

Slowly add

mL of distilled H₂O. -

Add

mL of 15% aqueous NaOH. -

Add

mL of distilled H₂O. -

Observation: The mixture will transition into a granular, easily filterable white precipitate, validating a successful quench.

-

-

Isolation: Filter the granular salts through a pad of Celite, wash thoroughly with warm THF, and concentrate the filtrate to yield the pure 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol.

Translational Applications in Drug Discovery

A critical insight for medicinal chemists is recognizing the structural constraints of this specific scaffold. Unlike 1H-unsubstituted 5-aminopyrazoles, which readily cyclize with 1,3-dicarbonyls to form fused pyrazolo[1,5-a]pyrimidines, the deliberate N1-ethylation in this molecule intentionally blocks bicyclic fusion.

This constraint forces the molecule to act as a highly stable, monocyclic core, opening two distinct, high-value pathways in drug design:

-

Linear Kinase Inhibitors: The C5-amine serves as an ideal vector for amide coupling with complex aryl acids, creating hinge-binding motifs that competitively block the ATP pocket of kinases (e.g., p38 MAP kinase or TRK).

-

PROTAC Development: The C3-hydroxyethyl appendage acts as a highly flexible, solvent-exposed vector. It can be readily mesylated and displaced by solubilizing groups (like morpholine) or used as a direct attachment point for PEG-linkers in Proteolysis Targeting Chimeras (PROTACs), recruiting E3 ligases for targeted protein degradation.

Figure 2: Divergent application pathways for the N1-ethyl pyrazole scaffold in targeted therapeutics.

References

Sources

Comprehensive Analytical and Physicochemical Profiling of 5-Amino-1-ethyl-1H-pyrazole-3-ethanol in Drug Discovery

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary: The Strategic Value of Pyrazole Scaffolds

In my experience overseeing library synthesis for targeted therapeutics—particularly ATP-competitive kinase inhibitors—the selection of early-stage building blocks is never arbitrary. The compound 5-amino-1-ethyl-1H-pyrazole-3-ethanol (also cataloged as 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol) represents a highly privileged pharmacophore.

The causality behind its widespread use lies in its orthogonal reactivity. The 5-amino group serves as a classic nucleophile for constructing fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines), while the 3-ethanol appendage provides a flexible, functionalizable hydroxyl tail. This guide provides an authoritative breakdown of its physicochemical properties, molecular weight validation, and the self-validating analytical protocols required before integrating this compound into an Active Pharmaceutical Ingredient (API) pipeline.

Physicochemical Profiling & Structural Causality

Before any synthetic campaign begins, establishing the exact molecular weight and elemental composition is paramount for stoichiometric precision. The molecular weight of 5-amino-1-ethyl-1H-pyrazole-3-ethanol (CAS: 1224888-32-7) is precisely 155.20 g/mol . Its molecular formula is strictly defined as C₇H₁₃N₃O [1].

Quantitative Data Summary

| Property | Value | Causality / Relevance in Drug Design |

| Chemical Name | 5-amino-1-ethyl-1H-pyrazole-3-ethanol | Standard IUPAC nomenclature defining regiochemistry. |

| CAS Registry Number | 1224888-32-7 | Unique identifier for procurement and IP filing. |

| Molecular Formula | C₇H₁₃N₃O | Defines elemental composition for mass spectrometry. |

| Molecular Weight | 155.20 g/mol | Critical for calculating molar equivalents in synthesis[1]. |

| Monoisotopic Mass | 155.1059 Da | The exact mass target used for HRMS calibration. |

| Hydrogen Bond Donors | 3 (-NH₂, -OH) | Enhances target kinase binding affinity via hinge-region interactions. |

| Hydrogen Bond Acceptors | 4 (N, N, -NH₂, -OH) | Facilitates aqueous solubility and favorable ADME profiles. |

Structural Causality: Why an ethyl group at the N1 position? Compared to a simple methyl group, the N1-ethyl vector increases the lipophilicity (LogP) just enough to occupy shallow hydrophobic pockets in target proteins without violating Lipinski's Rule of Five. Meanwhile, the 3-ethanol group acts as a hydrophilic counterweight, ensuring the molecule remains soluble in both organic reaction solvents and aqueous biological assays.

Analytical Validation Protocols

Every protocol utilized in a rigorous drug discovery setting must be a self-validating system. We do not simply run a mass spectrometer to "find a number"; we use orthogonal data streams to ensure that the mass peak corresponds to the primary bulk material, ruling out ionizable impurities.

Protocol: LC-HRMS for Molecular Weight Validation

Causality & Self-Validation: To confirm the molecular weight of 155.20 g/mol , we employ Electrospray Ionization (ESI) in positive mode. The pyrazole ring and the primary amine are highly basic and readily accept a proton. The self-validating aspect of this protocol involves running a blank and a known standard concurrently. Furthermore, the use of ESI+ for nitrogen-containing heterocycles is a gold standard in .

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of 5-amino-1-ethyl-1H-pyrazole-3-ethanol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

-

Causality: Methanol ensures complete dissolution of the polar hydroxyl and amino groups while remaining volatile enough for ESI droplet desolvation.

-

Action: Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, shifting the equilibrium entirely to the ionized [M+H]⁺ state, which is strictly required for positive mode detection.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL onto a C18 Reverse-Phase column (50 mm x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Mobile Phase B (0.1% FA in MeCN) over 3 minutes.

-

Causality: The relatively high polarity of the compound means it will elute early. A rapid, steep gradient ensures a sharp, concentrated peak enters the mass spectrometer, maximizing the signal-to-noise ratio.

Step 3: Mass Spectrometry Acquisition & Self-Validation

-

Action: Operate the Time-of-Flight (TOF) analyzer in Positive Ion Mode (Capillary: 3.5 kV, Desolvation: 350 °C).

-

Self-Validation: Monitor the UV trace at 254 nm concurrently. The peak in the Total Ion Chromatogram (TIC) must perfectly co-elute with the single UV peak. If multiple UV peaks are observed, the sample lacks the >95% purity threshold required for downstream synthesis.

Step 4: Data Interpretation

-

Action: Extract the spectrum at the retention time of the main peak. Look for the exact mass of the protonated species: calculated [M+H]⁺ = 156.1134 m/z .

-

Causality: The observed m/z must be within 5 ppm of 156.1134. Check for the sodium adduct [M+Na]⁺ at 178.0953 m/z, which often co-occurs and serves as an internal secondary confirmation of the intact molecule.

Workflow Visualization

The following diagram maps the logical progression from raw material procurement to validated API integration, emphasizing the self-validating checkpoints discussed above.

Analytical validation and API integration workflow for pyrazole building blocks.

Conclusion

For drug development professionals, understanding the exact physicochemical properties of building blocks like 5-amino-1-ethyl-1H-pyrazole-3-ethanol is the foundation of successful library synthesis. By confirming its molecular weight (155.20 g/mol ) and formula (C₇H₁₃N₃O) through rigorous, self-validating LC-MS protocols, chemists can confidently leverage its bifunctional nature to engineer highly selective, next-generation therapeutics.

References

-

Title: Mass Spectrometry in Drug Discovery Source: National Institutes of Health (NIH) / NCBI URL: [Link]

Sources

Comprehensive Profiling of 5-Amino-1-ethyl-1H-pyrazole-3-ethanol: Physicochemical Properties, Solubility, and Analytical Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, highly functionalized pyrazole derivatives serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and agrochemicals. 5-amino-1-ethyl-1H-pyrazole-3-ethanol (C₇H₁₃N₃O) is a highly versatile, bifunctional building block. Featuring an electron-rich 5-amino group, a lipophilic 1-ethyl substituent, and a flexible 3-ethanol (2-hydroxyethyl) side chain, this molecule presents unique physicochemical behaviors.

As a Senior Application Scientist, I have designed this guide to move beyond basic data reporting. Here, we will dissect the causality behind this compound's physicochemical properties, establish self-validating experimental protocols for solubility determination, and map its chemoselective derivatization pathways.

Structural Causality & Physicochemical Properties

To predict how 5-amino-1-ethyl-1H-pyrazole-3-ethanol will behave in biological assays and formulation matrices, we must analyze the electronic and steric contributions of its functional groups.

-

The 5-Amino Group: While aliphatic amines are strongly basic, the lone pair of the 5-amino group on a pyrazole ring is heavily delocalized into the aromatic π-system. This significantly depresses its basicity, yielding a conjugate acid pKa of approximately 2.5 to 3.0 [1][2]. Causality: Because the pKa is well below physiological pH (7.4), the molecule remains entirely neutral in systemic circulation, which is critical for predictable passive membrane diffusion.

-

The 3-Ethanol Group: The primary alcohol acts as both a strong hydrogen-bond donor and acceptor. This flexible arm is frequently exploited in medicinal chemistry to interact with solvent-exposed regions or hinge regions of target proteins [1].

-

The 1-Ethyl Group: This short alkyl chain provides a necessary lipophilic bump (increasing LogP), preventing the highly polar amino and hydroxyl groups from rendering the molecule too hydrophilic for cellular penetration.

Table 1: Physicochemical & Computed Properties

| Property | Value | Causality / Impact on Development |

| Molecular Formula | C₇H₁₃N₃O | Defines the stoichiometric baseline for synthesis. |

| Molecular Weight | 155.20 g/mol | Low MW (< 300) makes it an ideal Fragment-Based Drug Discovery (FBDD) scaffold. |

| TPSA | ~ 68.3 Ų | Optimal for membrane permeability; perfectly balances polar/non-polar surface area. |

| H-Bond Donors | 2 (-NH₂, -OH) | Facilitates strong target binding and aqueous solvation. |

| H-Bond Acceptors | 3 (N, N, O) | Enhances aqueous solubility through robust solvent interactions. |

| pKa (Conjugate Acid) | ~ 2.5 - 3.0 | Remains unprotonated at pH 7.4, ensuring predictable pharmacokinetics [3]. |

| LogP (Predicted) | 0.5 - 1.2 | Slight lipophilicity from the 1-ethyl group prevents excessive hydrophilicity. |

Thermodynamic vs. Kinetic Solubility Profiles

Solubility is not a static number; it is a dynamic property dependent on the solvent matrix and the solid-state form of the compound. For bifunctional pyrazoles, hydrogen bonding networks can lead to robust crystal lattices, making thermodynamic solubility the gold standard for formulation.

Table 2: Representative Solubility Profile (Equilibrium at 25°C)

| Solvent System | Solubility Range | Mechanistic Rationale |

| Water (pH 7.4 PBS) | > 15 mg/mL | High solubility driven by neutral H-bonding from the 3-ethanol and 5-amino groups. |

| 0.1N HCl (pH 1.0) | > 50 mg/mL | Protonation of the pyrazole/amino system creates a highly soluble cationic species. |

| DMSO | > 100 mg/mL | Universal polar aprotic solvent; disrupts the crystal lattice effectively. |

| Methanol | > 50 mg/mL | Protic solvent that strongly interacts with the primary alcohol and amine. |

| Acetonitrile | 5 - 10 mg/mL | Moderate polarity; lacks H-bond donating capacity to fully solvate the molecule. |

Methodologies: Self-Validating Experimental Protocols

A protocol is only as good as its ability to detect its own failure. The following workflows are designed with internal validation loops to ensure absolute data integrity.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: To rapidly assess if the compound hits the minimum solubility threshold for early in vitro assay development using DMSO stock solutions.

-

Preparation: Prepare a 10 mM stock solution of 5-amino-1-ethyl-1H-pyrazole-3-ethanol in 100% DMSO.

-

Serial Dilution: Dispense the stock into a 96-well plate, creating a concentration gradient (e.g., 1 µM to 500 µM) in pH 7.4 PBS. Keep final DMSO concentration ≤ 2%.

-

Incubation: Shake the plate at 300 rpm for 2 hours at room temperature.

-

Detection: Measure light scatter using a nephelometer (laser at 633 nm).

-

Self-Validating Mechanism: DMSO-induced supersaturation check. Run a back-extrapolation of the scatter data. If the scatter does not return to baseline linearly upon dilution, the compound has formed stable colloidal aggregates (false solubility). A control compound (e.g., Haloperidol) must be run in parallel to calibrate the scatter threshold.

Protocol B: Thermodynamic Solubility (Shake-Flask LC-UV)

Purpose: To determine the true equilibrium solubility (

-

Solid Addition: Add an excess of crystalline 5-amino-1-ethyl-1H-pyrazole-3-ethanol (approx. 50 mg) to a glass vial.

-

Buffer Addition: Add 1.0 mL of the target buffer (e.g., pH 7.4 PBS).

-

Equilibration: Seal the vial and incubate on an orbital shaker at 37°C for 24 to 48 hours. Causality: 24 hours is required to ensure the dissolution rate has reached equilibrium with the precipitation rate.

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.

-

Quantification: Dilute the supernatant and analyze via LC-UV against a standard calibration curve.

-

Self-Validating Mechanism: Polymorphic Shift Check. Recover the solid pellet and analyze it via X-ray Powder Diffraction (XRPD). If the diffractogram differs from the starting API, a solvent-mediated polymorphic transformation occurred. The measured solubility is therefore validated as belonging to the new stable polymorph, preventing false degradation assumptions.

Thermodynamic solubility workflow with self-validating XRPD solid-state analysis.

Mechanistic Insights into Chemoselective Derivatization

Because 5-amino-1-ethyl-1H-pyrazole-3-ethanol possesses two distinct nucleophilic centers (the primary amine and the primary alcohol), chemoselective derivatization requires careful tuning of reaction conditions.

-

O-Alkylation vs. N-Acylation: The primary alcohol (3-ethanol) is a hard nucleophile, making it highly reactive toward alkyl halides (ether formation) under basic conditions. Conversely, the 5-amino group, due to its delocalized lone pair, is a softer, weaker nucleophile [4]. It typically requires highly electrophilic species (like acid chlorides or isocyanates) or elevated temperatures to undergo efficient amide or urea coupling.

Chemoselective derivatization pathways for the bifunctional pyrazole scaffold.

References

Navigating the Synthesis and Procurement of Research-Grade 5-amino-1-ethyl-1H-pyrazole-3-ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Functionalized Pyrazoles in Modern Research

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The specific compound, 5-amino-1-ethyl-1H-pyrazole-3-ethanol, represents a unique building block for drug discovery. The primary amine at the 5-position offers a reactive handle for further derivatization, the ethyl group at the N-1 position can influence solubility and metabolic stability, and the ethanol substituent at the 3-position provides a site for forming esters, ethers, or other functional groups. This trifunctional architecture makes it a highly attractive, yet specialized, starting material for creating diverse chemical libraries aimed at identifying novel bioactive molecules.

However, the specialized nature of 5-amino-1-ethyl-1H-pyrazole-3-ethanol means it is not typically available as a stock item from major chemical suppliers. Researchers seeking to work with this compound must therefore turn to custom synthesis, a process that requires a clear understanding of synthetic feasibility, quality control, and supplier selection. This guide provides an in-depth technical overview of these critical aspects.

Part 1: Sourcing Strategy - The Custom Synthesis Imperative

A thorough search of commercial chemical catalogs reveals that 5-amino-1-ethyl-1H-pyrazole-3-ethanol is not a readily available, off-the-shelf compound. Its unique substitution pattern places it in the category of novel or specialized research chemicals. Consequently, the primary and most viable route for obtaining this molecule is through a partnership with a custom synthesis provider.

Selecting a Custom Synthesis Partner

Choosing the right custom synthesis organization (CSO) is paramount to the success of a research project. Key evaluation criteria include:

-

Expertise in Heterocyclic Chemistry: The CSO should have demonstrable experience in the synthesis of pyrazoles and other nitrogen-containing heterocycles.[4][5]

-

Analytical Capabilities: Ensure the provider has a comprehensive suite of in-house analytical equipment, including high-field NMR (¹H, ¹³C), LC-MS, and HPLC, to verify the structure and purity of the final compound.

-

Scalability: While initial needs may be in the milligram to gram range, it is prudent to select a partner who can scale up production should the compound prove to be a hit in initial screens.

-

Communication and Project Management: Look for a provider that offers transparent communication, regular progress updates, and a dedicated project manager.

Table 1: Comparison of Potential Custom Synthesis Providers

| Company/Platform | Specialization | Key Advantages | Considerations |

| Fee-for-Service CSOs | Small to large scale custom synthesis | Dedicated project management, established QC/QA processes, scalability. | Higher cost, may have minimum quantity requirements. |

| CRO Marketplaces | Connecting researchers with multiple CSOs | Competitive bidding, wide range of expertise available. | Quality can vary between vendors; requires careful vetting. |

| Academic Core Facilities | Specialized synthesis for academic researchers | Lower cost, access to cutting-edge techniques. | Limited capacity, may have longer lead times, intellectual property considerations. |

Part 2: A Plausible Synthetic Pathway

To engage effectively with a custom synthesis provider, it is beneficial to understand a feasible synthetic route. This demonstrates the practicality of the request and provides a basis for technical discussions. A logical approach to synthesizing 5-amino-1-ethyl-1H-pyrazole-3-ethanol can be adapted from established methods for pyrazole synthesis, such as the Knorr pyrazole synthesis.[5][6]

A proposed retro-synthetic analysis suggests that the target molecule can be constructed from a suitably protected β-keto ester and ethylhydrazine.

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate

This step involves the classical cyclocondensation reaction.

-

To a solution of ethylhydrazine (1.1 equivalents) in absolute ethanol, add a catalytic amount of acetic acid.

-

Add a suitable β-ketonitrile, such as ethyl 2-cyano-4-hydroxy-3-oxobutanoate, dropwise at room temperature. The hydroxyl group would likely need a protecting group (e.g., benzyl ether) to prevent side reactions.

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting materials are consumed.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected pyrazole ester intermediate.

Step 2: Reduction of the Ester to the Alcohol

-

Dissolve the purified pyrazole ester from Step 1 in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 equivalents), portion-wise.

-

Allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate to yield the crude protected alcohol.

Step 3: Deprotection to Yield the Final Product

-

If a benzyl protecting group was used, dissolve the crude product from Step 2 in a solvent like ethanol or methanol.

-

Add a palladium on carbon catalyst (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until deprotection is complete.

-

Filter the catalyst through a pad of Celite® and concentrate the filtrate to yield the final product, 5-amino-1-ethyl-1H-pyrazole-3-ethanol.

-

Purify by column chromatography or recrystallization as needed.

Part 3: Essential Quality Control and Analytical Verification

For any research-grade chemical, especially a custom-synthesized one, rigorous quality control is non-negotiable.[7] The identity, purity, and integrity of the compound must be unequivocally established. When commissioning a synthesis, the following analytical data package should be requested as a mandatory deliverable.

Caption: A typical quality control workflow for a custom-synthesized compound.

Key Analytical Techniques

-

¹H and ¹³C NMR (Nuclear Magnetic Resonance): This is the most critical technique for structural elucidation. The ¹H NMR spectrum should show the correct number of protons, with appropriate chemical shifts, splitting patterns, and integration values. The ¹³C NMR should confirm the number of unique carbon atoms in the molecule.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This provides the molecular weight of the compound, confirming the molecular formula. The liquid chromatography component gives an initial indication of purity.

-

HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography): This is the gold standard for determining the purity of a compound. For research-grade material, a purity of ≥95% is typically required, and the chromatogram should show a single major peak.[8][9]

-

Certificate of Analysis (CoA): All of this data should be compiled into a formal Certificate of Analysis.[10] This document is the guarantee of the compound's quality and should be retained for all experimental records.

Table 2: Defining Research-Grade Purity

| Grade | Typical Purity | Common Use | Key Characteristic |

| Technical Grade | Variable | Industrial applications | May contain significant impurities. |

| Laboratory Grade | >95% | General lab work, educational use | Purity is not precisely defined.[11] |

| Research Grade | ≥95% | Drug discovery, biological assays | Purity determined by HPLC/UPLC with a CoA. [8] |

| ACS Grade | ≥95% (Meets ACS specs) | Analytical chemistry, quantitative analysis | Meets or exceeds standards set by the American Chemical Society.[7] |

For a novel compound like 5-amino-1-ethyl-1H-pyrazole-3-ethanol, "Research Grade" implies a purity of at least 95%, with the structure unambiguously confirmed by spectroscopic methods and all data provided on a CoA.

Conclusion

While 5-amino-1-ethyl-1H-pyrazole-3-ethanol is not a stock chemical, it is a synthetically accessible molecule with significant potential for drug discovery and chemical biology. By leveraging the expertise of custom synthesis providers and insisting on a rigorous analytical data package, researchers can confidently procure this valuable building block for their programs. A clear understanding of the synthetic process and the standards of quality control are the foundational elements for ensuring the integrity and reproducibility of the resulting scientific data.

References

- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery.

- (2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.

- Zhang, Y., et al. (2021).

- Mphahane, N., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- de la Torre, P., et al. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC.

- CP Lab Safety.

- BenchChem. (2025).

- Oakwood Chemical.

- Rani, P., et al. (2025).

- Sigma-Aldrich.

- Fares, M., et al. (2018).

- Kumar, A., et al. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.

- Fisher Scientific. (2025, December 20).

- MilliporeSigma.

- Jeyachandran, V., et al. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.

- MySkinRecipes.

- Sigma-Aldrich. 5-Amino-3-ethyl-1H-pyrazole AldrichCPR.

- Gosavi, G., et al.

- Thermo Scientific Chemicals. 3-Amino-5-ethyl-1H-pyrazole, 97%.

- Rahayu, D., et al. (2022).

- (2026, February 9).

- (2017, November 12). The Most Common Grades of Reagents and Chemicals. Lab Manager.

- PubChemLite.

- Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs.

- NIST.

- Westlab. (2023, December 12). A Guide to Chemicals & Chemical Grades.

- J&K Scientific LLC. (2023, December 19). The Seven Most Common Grades for Chemicals and Reagents.

Sources

- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alliancechemical.com [alliancechemical.com]

- 8. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Quality Control Measures Every Chemical Manufacturer Needs | Tristar Intermediates [tristarintermediates.org]

- 11. westlab.com.au [westlab.com.au]

A Technical Guide to the Differentiation of 5-Amino-1-ethyl-pyrazole-3-ethanol and 5-Amino-1-ethyl-pyrazole-4-ethanol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Positional isomerism within substituted pyrazoles can lead to significant differences in pharmacological activity, toxicity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structural, synthetic, and analytical differences between two key positional isomers: 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol and 2-(5-amino-1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. We will explore the causality behind experimental choices for their differentiation, provide validated protocols for their analysis and separation, and discuss the profound implications of isomeric purity in the drug development process.

Introduction: The Critical Role of Isomerism in Pyrazole-Based Drug Discovery

5-Aminopyrazole derivatives are versatile building blocks for developing potent enzyme inhibitors, particularly targeting kinases, which are crucial in cellular signaling pathways.[1][3] The substitution pattern on the pyrazole ring dictates the molecule's three-dimensional shape and electronic distribution, which in turn governs its interaction with biological targets. The distinction between the 3-substituted and 4-substituted ethanol isomers is paramount; a shift of a single functional group can drastically alter a compound's binding affinity, selectivity, and metabolic stability. For instance, the recent FDA approval of Pirtobrutinib, a 5-aminopyrazole derivative, for treating mantle cell lymphoma underscores the therapeutic potential of this scaffold and the necessity for precise structural control.[3]

This guide serves as a practical resource for scientists engaged in the synthesis and characterization of such compounds, ensuring the correct isomer is advanced through the drug discovery pipeline.

Structural Elucidation and Physicochemical Properties

The fundamental difference between the two isomers lies in the attachment point of the 2-hydroxyethyl group to the 1-ethyl-5-aminopyrazole core.

-

Isomer 1: 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol (Hereafter 3-ethanol isomer )

-

Isomer 2: 2-(5-amino-1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (Hereafter 4-ethanol isomer )

This seemingly minor structural variance leads to distinct physicochemical properties that can be exploited for their differentiation and separation.

Diagram: Structural Comparison of Pyrazole-Ethanol Isomers

Caption: Chemical structures of the 3-ethanol and 4-ethanol positional isomers.

Table 1: Predicted Physicochemical Properties

| Property | 3-ethanol isomer | 4-ethanol isomer | Rationale for Difference |

| Molecular Formula | C₇H₁₃N₃O | C₇H₁₃N₃O | Identical |

| Molecular Weight | 155.20 g/mol | 155.20 g/mol | Identical |

| XlogP | 0.2 | 0.1 | The 4-ethanol isomer is predicted to be slightly more polar due to the different electronic environment and potential for intramolecular interactions. |

| TPSA (Topological Polar Surface Area) | 64.07 Ų | 64.07 Ų | Identical functional groups result in the same TPSA value. |

| H-Bond Donors | 2 | 2 | Both have an amino (NH₂) and a hydroxyl (OH) group. |

| H-Bond Acceptors | 4 | 4 | N1, N2, Amino N, and Hydroxyl O act as acceptors in both isomers. |

Data is computationally predicted and serves as a guideline. Experimental verification is required.

Regioselective Synthesis Strategies

The synthesis of specifically substituted pyrazoles is a well-explored field, with the primary challenge often being the control of regioselectivity.[4][5] The most common approach for creating the 5-aminopyrazole core involves the condensation of a hydrazine with a β-ketonitrile.[1]

Controlling the formation of the 3-substituted versus the 4-substituted isomer depends on the choice of starting materials.

-

Synthesis of the 3-ethanol isomer would likely involve the condensation of ethylhydrazine with a β-ketonitrile precursor that already contains the protected ethanol side chain, such as 4-hydroxy-3-oxohexanenitrile.

-

Synthesis of the 4-ethanol isomer is more complex and may require a multi-step sequence, potentially starting from a precursor like ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate, followed by reduction of the ester to the alcohol.[6]

The choice of reaction conditions (e.g., acid or base catalysis) can significantly influence the regiochemical outcome of the initial cyclization step.

Diagram: Conceptual Synthetic Workflow

Caption: High-level synthetic approaches to achieve isomeric control.

Analytical Techniques for Isomer Differentiation

Robust analytical methods are essential to confirm the identity and purity of each isomer. The distinct electronic and steric environments of the substituents in the 3- and 4-positions give rise to unique analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for distinguishing these positional isomers.[7] The key differences will be observed in both proton (¹H) and carbon (¹³C) spectra.

Expected ¹H NMR Differences:

-

Pyrazole Ring Proton: The most telling signal is from the lone proton on the pyrazole ring. In the 3-ethanol isomer , this proton is at the C4 position. In the 4-ethanol isomer , it is at the C3 position. The C3 proton is typically deshielded (appears at a higher ppm) compared to the C4 proton due to its proximity to the two ring nitrogens.

-

Methylene Protons (-CH₂-CH₂OH): The chemical shifts of the methylene protons adjacent to the pyrazole ring will differ. The electron-withdrawing character of the pyrazole ring will be experienced differently at the 3- vs. 4-position, leading to distinct shifts.

-

NOE Experiments: A Nuclear Overhauser Effect (NOE) experiment can confirm assignments. For example, in the 3-ethanol isomer, an NOE correlation would be expected between the C4-H and the protons of the N-ethyl group.[8]

Protocol 1: ¹H NMR Spectroscopy for Isomer Identification

-

Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Record a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis:

-

Identify the singlet corresponding to the pyrazole ring proton (typically between 6.0-8.0 ppm). A downfield shift is indicative of the C3-H (4-ethanol isomer), while a more upfield shift suggests the C4-H (3-ethanol isomer).

-

Integrate all signals to confirm proton counts.

-

Analyze the coupling patterns of the ethyl and ethanol side chains.

-

-

Confirmation (Optional): Perform a 2D NMR experiment like HMBC (Heteronuclear Multiple Bond Correlation) to confirm long-range C-H correlations. For the 3-ethanol isomer, the C4-H will show a correlation to C3 and C5. For the 4-ethanol isomer, the C3-H will show a correlation to C4 and C5.[9]

High-Performance Liquid Chromatography (HPLC)

Chromatographic separation is crucial for determining isomeric purity and for preparative isolation. The slight difference in polarity between the isomers can be exploited to achieve separation.

Causality in Method Development:

-

Stationary Phase: A C18 column is a common starting point for reverse-phase HPLC.[10] However, the polar amino and hydroxyl groups can cause peak tailing due to interactions with residual silanols on the silica surface. Therefore, a polar-endcapped C18 column or a Phenyl Hydride column, which offers alternative π–π interactions, could provide better selectivity and peak shape.[10][11]

-

Mobile Phase: A typical mobile phase would consist of a mixture of water and acetonitrile or methanol. An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is essential. It protonates the basic amino group, ensuring good peak shape and consistent retention.[10][12]

Protocol 2: Reverse-Phase HPLC for Isomer Separation

-

System: An HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes. An isocratic method may also be developed once the retention times are known.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or a wavelength determined by a UV scan.

-

Injection Volume: 10 µL.

-

Analysis: The two isomers should elute at different retention times. The slightly more polar 4-ethanol isomer is expected to elute slightly earlier than the 3-ethanol isomer under reverse-phase conditions. System suitability requires a baseline resolution (Rs > 1.5) between the two isomer peaks.

Biological and Pharmacological Implications

The spatial arrangement of the ethanol and amino groups is critical for molecular recognition by a target protein, such as a kinase.

-

Target Binding: The hydroxyl group of the ethanol side chain can act as a crucial hydrogen bond donor or acceptor within a protein's active site. Moving its position from C3 to C4 alters its location by several angstroms, which can be the difference between a potent inhibitor and an inactive compound.

-

Selectivity: One isomer may fit perfectly into the binding pocket of the intended target, while the other might bind to an off-target protein, leading to unwanted side effects.

-

ADME Properties: Isomeric differences can affect Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For example, one isomer might be more susceptible to metabolism by cytochrome P450 enzymes, leading to a shorter half-life in the body.

The 5-aminopyrazole scaffold has been successfully used to develop inhibitors for targets like p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFR).[3][13][14] In these contexts, the precise positioning of substituents is what defines the potency and selectivity of the final drug candidate.

Conclusion

The differentiation of 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol and its 4-ethanol isomer is a critical task in medicinal chemistry and drug development. While they share the same molecular formula and weight, their distinct structural, spectroscopic, and chromatographic properties allow for their unambiguous identification and separation. ¹H NMR spectroscopy provides the most definitive structural information, while reverse-phase HPLC is the workhorse for assessing and ensuring isomeric purity. A thorough understanding and application of these principles are fundamental to ensuring that only the desired, most effective, and safest isomeric compound is advanced as a potential therapeutic agent.

References

- Benchchem. (n.d.). The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synform.

- Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(18), 5606–5612.

- Thieme Chemistry. (2022). Regioselective Synthesis of 5-Substituted Pyrazoles. Synform.

- Gosselin, F., et al. (2006). A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. Synlett, 2006(20), 3267-3270.

- Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3690.

- Al-Ostoot, F. H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.

- Brawn, R. A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93–98.

- Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.

- Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.

- Brawn, R. A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed.

- ResearchGate. (n.d.). The use of ¹H NMR spectroscopy to differentiate between the isomeric compounds 12-14 and 15-17.

- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- Iaroshenko, V. O., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(23), 8234.

- UAB Divulga. (2014). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.

- MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.

- MilliporeSigma. (n.d.). 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol.

- SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.

- Peyre, J. P., & Reynier, M. (1969). [Separation, identification and determination of the pyrazole and of some 4-substituted derivatives]. Annales pharmaceutiques francaises, 27(12), 749–752.

- Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- ChemScene. (n.d.). 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol.

- Stumpf, A., et al. (2015). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synlett, 26(11), 1531-1534.

- Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-206.

- El-Gazzar, A. B. A., et al. (2009). Recent developments in aminopyrazole chemistry. Current Organic Chemistry, 13(14), 1389-1419.

- Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems, 22, 106-137.

- Li, Y., et al. (2020). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction. Green Chemistry Letters and Reviews, 13(1), 1-8.

- ChemScene. (n.d.). 2-(5-Amino-3-(sec-butyl)-1h-pyrazol-1-yl)ethan-1-ol.

- Fisher Scientific. (2025). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate SAFETY DATA SHEET.

- PubChemLite. (n.d.). 2-(5-amino-3-phenyl-1h-pyrazol-1-yl)ethan-1-ol.

- Metwally, A. M., et al. (2022). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate.

- ChemicalBook. (n.d.). ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE.

- Wen, L. -R., et al. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17, 2307-2312.

- Pharmaffiliates. (n.d.). 2-(5-Amino-1H-pyrazol-1-yl)ethan-1-ol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]

- 12. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of pyrazolo[1,5-a]pyrimidines using 5-amino-1-ethyl-1H-pyrazole-3-ethanol

An Application Note for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-amino-1-ethyl-1H-pyrazole-3-ethanol

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic system in medicinal chemistry and drug discovery. As purine bioisosteres, these compounds have demonstrated a remarkable breadth of biological activities, establishing them as versatile scaffolds for therapeutic agent development.[1][2] Their significance is highlighted by their application as potent inhibitors of various protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in diseases like cancer.[3][4] Marketed drugs such as Zaleplon and Indiplon, which feature this core structure, underscore the therapeutic relevance of this compound class.[1][5]

The synthesis of pyrazolo[1,5-a]pyrimidines is most commonly achieved through the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic reagents.[3][6][7] This approach offers a robust and modular route to a diverse array of substituted derivatives. This application note provides a detailed, field-proven protocol for the synthesis of pyrazolo[1,5-a]pyrimidines, utilizing 5-amino-1-ethyl-1H-pyrazole-3-ethanol as a key building block. We will delve into the mechanistic underpinnings of the reaction, offer guidance on experimental optimization, and provide a comprehensive workflow for researchers in synthetic and medicinal chemistry.

Synthetic Strategy: The Cyclocondensation Pathway

The core of this synthetic protocol is the acid-catalyzed cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. The 5-aminopyrazole acts as a binucleophile, possessing two reactive nitrogen centers: the endocyclic N1 and the exocyclic NH2 group.

Mechanism of Action

The reaction proceeds through a well-established mechanism. The exocyclic amino group (NH2) of the 5-aminopyrazole initiates a nucleophilic attack on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen (N1) attacks the second carbonyl group. The resulting intermediate then undergoes dehydration under acidic conditions to yield the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. The use of an acid catalyst, typically glacial acetic acid which also serves as the solvent, is crucial for activating the carbonyl groups and facilitating the final dehydration step.[3][8]

Experimental Protocol: Synthesis of 7-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

This protocol details the reaction of 5-amino-1-ethyl-1H-pyrazole-3-ethanol with acetylacetone (a 1,3-diketone) to yield a disubstituted pyrazolo[1,5-a]pyrimidine.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Notes |

| 5-amino-1-ethyl-1H-pyrazole-3-ethanol | C₇H₁₃N₃O | 155.20 | 1.55 g (10.0 mmol) | Starting aminopyrazole |

| Acetylacetone (2,4-pentanedione) | C₅H₈O₂ | 100.12 | 1.10 g (11.0 mmol) | 1.1 equivalents |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 25 mL | Solvent and catalyst |

| Saturated Sodium Bicarbonate Solution (aq.) | NaHCO₃ | - | ~100 mL | For neutralization |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | Extraction solvent |

| Brine (Saturated NaCl solution) | NaCl | - | ~50 mL | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-1-ethyl-1H-pyrazole-3-ethanol (1.55 g, 10.0 mmol).

-

Reagent Addition: Add glacial acetic acid (25 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add acetylacetone (1.10 g, 11.0 mmol) dropwise at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up - Quenching and Neutralization: Once the reaction is complete (as indicated by the consumption of the starting aminopyrazole by TLC), allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture over crushed ice (~50 g) in a beaker. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 7-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Optimization and Causality in Experimental Design

The success of this synthesis hinges on several key parameters. Understanding the causality behind these choices allows for rational optimization.

-

The β-Dicarbonyl Partner: The choice of the 1,3-bielectrophile directly dictates the substitution pattern on the pyrimidine ring.

-

Symmetrical Diketones (e.g., Acetylacetone): Lead to a single regioisomer. Acetylacetone yields 5,7-dimethyl substitution.

-

Unsymmetrical β-Ketoesters (e.g., Ethyl Acetoacetate): Can potentially lead to two regioisomers. However, the reaction with 5-aminopyrazoles typically shows high regioselectivity, yielding 7-hydroxy-5-methyl derivatives.[9] This selectivity is governed by the differential reactivity of the ketone and ester carbonyls.

-

-

Catalyst and Solvent: Glacial acetic acid is an ideal choice as it serves as both a Brønsted acid catalyst and a high-boiling polar solvent. For less reactive substrates, a stronger acid catalyst like sulfuric acid (catalytic amount) can be added, though this may require more careful control to prevent side reactions.[3]

-

Reaction Conditions:

-

Temperature: Reflux temperatures are generally required to overcome the activation energy for the cyclization and dehydration steps.

-

Microwave-Assisted Synthesis: For rapid library synthesis, microwave irradiation is an excellent alternative to conventional heating. It can dramatically reduce reaction times from hours to minutes and often improves yields.[3][8][10]

-

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Deactivated starting material. 3. Insufficient heating. | 1. Extend reflux time and monitor by TLC. 2. Check the purity of the 5-aminopyrazole. 3. Ensure the reaction reaches the reflux temperature of acetic acid (~118 °C). Consider microwave heating. |

| Multiple Products | 1. Formation of regioisomers (with unsymmetrical dicarbonyls). 2. Side reactions due to harsh conditions. | 1. While typically selective, isomers can form. Purification by column chromatography is necessary. 2. Reduce reaction temperature or time. Avoid overly strong acid catalysts. |

| Purification Issues | 1. Product is an oil. 2. Product is highly polar and streaks on silica gel. | 1. Attempt to induce crystallization by scratching the flask or adding a non-polar solvent (e.g., hexanes). If it remains an oil, purification must be done via column chromatography. 2. Add a small amount of triethylamine or acetic acid to the chromatography eluent to improve peak shape. |

References

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00492b]

- Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. Scilit. [URL: https://scilit.net/article/10.1002/jhet.5570300424]

- New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Bentham Science. [URL: https://www.eurekaselect.com/article/125866]

- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17415349.2019.1611100]

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10543666/]

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/14/15]

- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pyrazolo-1-5-a-pyrimidines-5a-d_fig2_282582844]

- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-biological-activities-of-pyrazolo-1-5-a-pyrimidines-and-the-structures-of_fig1_349472314]

- Approaches towards the synthesis of 5-aminopyrazoles. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3063228/]

- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/7/25]

- Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09033]

- Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. [URL: https://www.researchgate.net/figure/Different-reaction-pathways-for-the-condensation-of-5-aminopyrazoles-aldehydes-and-1-3_fig1_230755938]

- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522100055X]

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9149129/]

- SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES. [URL: https://www.heterocycles.com/newlibrary/downloads/pdfs/16931/78/8]

- Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. [URL: https://www.publish.csiro.au/CH/CH21151]

- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X1101083X]

- Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27599494/]

- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 9. scilit.com [scilit.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

using 5-amino-1-ethyl-1H-pyrazole-3-ethanol as a kinase inhibitor scaffold

Application Note: Strategic Utilization of 5-Amino-1-Ethyl-1H-Pyrazole-3-Ethanol as a Kinase Inhibitor Scaffold

Introduction: The Aminopyrazole Advantage

The aminopyrazole heterocycle is a privileged scaffold in kinase inhibitor design, serving as a core pharmacophore for numerous FDA-approved drugs (e.g., Crizotinib, Ruxolitinib). Its utility stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

5-amino-1-ethyl-1H-pyrazole-3-ethanol represents a highly versatile "next-generation" building block. Unlike simple aminopyrazoles, this specific scaffold offers a trifunctional design strategy:

-

5-Amino Group: The primary donor/acceptor motif for hinge binding.

-

1-Ethyl Substituent: A hydrophobic moiety that occupies the ribose-binding pocket or interacts with the gatekeeper residue, influencing selectivity.

-

3-Ethanol Side Chain: A solvent-exposed handle ideal for attaching solubilizing groups, fluorophores (for probes), or E3 ligase recruiters (for PROTACs) without disrupting the ATP-binding affinity.

This guide details the chemical handling, synthetic derivatization, and biological validation protocols for utilizing this scaffold in kinase discovery campaigns.

Chemical Properties & Handling

| Property | Specification |

| Chemical Name | 5-amino-1-ethyl-1H-pyrazole-3-ethanol |

| Molecular Formula | C₇H₁₃N₃O |

| Molecular Weight | 155.20 g/mol |

| Solubility | Soluble in DMSO (>50 mM), Methanol, Ethanol.[1] Sparingly soluble in water. |

| Storage | -20°C, desiccated. Stable for >12 months in solid state. |

| Handling | Hygroscopic. Weigh in a low-humidity environment. |

Protocol 1: Synthetic Derivatization Strategy

The primary challenge with aminopyrazoles is controlling regioselectivity during functionalization. The 5-amino group is less nucleophilic than the pyrazole ring nitrogens but can be selectively acylated or arylated under specific conditions.

A. Synthesis of the Scaffold (If not purchased)

Rationale: While available commercially, in-house synthesis allows for modification of the N1-ethyl group.

-

Starting Materials: Ethyl hydrazine oxalate + Ethyl 2-cyano-3-ethoxyacrylate.

-

Cyclization: Reflux in ethanol with NaOEt (3 hrs) to yield Ethyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate .

-

Reduction: Treat the ester with LiAlH₄ (2.0 equiv) in dry THF at 0°C -> RT to yield 5-amino-1-ethyl-1H-pyrazole-3-ethanol .

B. Functionalization Workflow

This protocol describes the "Hinge-First" approach, where the kinase-binding motif is established before modifying the solubility tail.

Step 1: Amide Coupling (Hinge Binder Formation)

-

Reagents: Scaffold (1.0 eq), Carboxylic Acid (R-COOH, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

-

Procedure:

-

Dissolve R-COOH in DMF (0.1 M).

-

Add DIPEA and HATU; stir for 10 min to activate the acid.

-

Add the 5-amino-1-ethyl-1H-pyrazole-3-ethanol scaffold.

-

Stir at 60°C for 4-12 hours (The exocyclic amine is weakly nucleophilic; heat is often required).

-

Validation: Monitor by LC-MS (Target mass + R-CO).

-

Note: If N-acylation at the pyrazole nitrogen occurs (rare with N1-ethyl blocked), use mild basic hydrolysis (LiOH/MeOH) to cleave the labile pyrazole-amide, leaving the stable 5-amino-amide intact.

-

Step 2: Ethanol Modification (Solvent Front)

-

Option A (Solubility): Convert alcohol to mesylate (MsCl/TEA) and displace with a solubilizing amine (e.g., N-methylpiperazine).

-

Option B (PROTAC Linker): Mitsunobu reaction with a phthalimide-linker or direct alkylation with a halo-alkyl-E3 ligand.

Visualization: Synthesis & Binding Mode

The following diagram illustrates the logical flow from scaffold preparation to kinase binding.

Figure 1: Synthetic workflow transforming the aminopyrazole scaffold into a functional kinase inhibitor, highlighting the mapping of chemical groups to kinase pocket regions.

Protocol 2: Biochemical Kinase Assay (TR-FRET)

To validate the activity of derivatives, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). This method is robust against fluorescence interference common with pyrazole derivatives.

Materials:

-

Kinase of interest (e.g., CDK2, Aurora A).

-

Alexa Fluor® 647-labeled ATP-competitive tracer.

-

Europium-labeled anti-kinase antibody (or anti-tag).

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Procedure:

-

Compound Prep: Prepare a 10-point dose-response curve of the synthesized inhibitor in DMSO (Top conc: 10 µM, 1:3 dilution).

-

Plate Setup: Dispense 100 nL of compound into a 384-well low-volume white plate.

-

Enzyme/Antibody Mix: Add 5 µL of Kinase + Eu-Antibody mixture. Incubate 15 min at RT.

-

Critical: Pre-incubation allows the inhibitor to bind before competition begins.

-

-

Tracer Addition: Add 5 µL of Tracer (at

concentration). -

Incubation: Incubate for 60 minutes at RT in the dark.

-

Read: Measure TR-FRET signal on a multimode plate reader (Ex: 340 nm, Em: 615 nm/665 nm).

Data Analysis:

-

Calculate Ratio = (Signal 665 nm / Signal 615 nm) × 10,000.

-

Plot Ratio vs. log[Inhibitor].

-

Fit to a sigmoidal dose-response equation (Variable Slope) to determine IC₅₀.

-

Self-Validation: Ensure Z' factor > 0.5 using DMSO (Max signal) and a known reference inhibitor (Min signal).

SAR & Design Logic (Mechanism of Action)

Understanding the structural biology is crucial for optimizing this scaffold.

-